Superior Overall Response Rate vs. Rituximab: Phase III Randomized Controlled Trial Head-to-Head Comparison
In a prospective, randomized, controlled phase III trial of 143 patients with relapsed or refractory low-grade, follicular, or transformed B-cell NHL, ⁹⁰Y-ibritumomab tiuxetan demonstrated a statistically significant 24% absolute improvement in overall response rate (ORR) compared with rituximab monotherapy [1]. Complete response rates were nearly doubled with ibritumomab tiuxetan versus rituximab [1]. The trial used an independent, blinded lymphoma expert panel for response assessment [1].
| Evidence Dimension | Overall Response Rate (ORR) and Complete Response Rate (CR) |
|---|---|
| Target Compound Data | ORR 80% (34/73 patients); CR 30% (plus 4% CRu) |
| Comparator Or Baseline | Rituximab: ORR 56% (39/70 patients); CR 16% (plus 4% CRu) |
| Quantified Difference | ORR: absolute difference +24% (P = 0.002); CR: absolute difference +14% (P = 0.04) |
| Conditions | Phase III randomized controlled trial; 143 patients; relapsed/refractory low-grade, follicular, or transformed CD20+ B-cell NHL; ⁹⁰Y-ibritumomab tiuxetan 0.4 mCi/kg IV single dose vs. rituximab 375 mg/m² IV weekly ×4 |
Why This Matters
A 24% absolute improvement in ORR and nearly doubled CR rate represent clinically and statistically significant therapeutic advantage, directly justifying selection of ⁹⁰Y-ibritumomab tiuxetan over rituximab alone in this patient population.
- [1] Witzig TE, Gordon LI, Cabanillas F, et al. Randomized controlled trial of yttrium-90-labeled ibritumomab tiuxetan radioimmunotherapy versus rituximab immunotherapy for patients with relapsed or refractory low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma. J Clin Oncol. 2002;20(10):2453-2463. PMID: 12011122 View Source
